
(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a dihydroisoquinoline moiety, a pyridylmethylene group, and a thiazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE typically involves multiple steps, starting with the preparation of the dihydroisoquinoline core. One efficient method involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for good yields of the desired cyclization products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its potential application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions, such as temperature and solvent, are optimized to achieve the best yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE has a wide range of scientific research applications:
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2(1H)-quinolinones: These compounds share a similar core structure and exhibit comparable biological activities.
Tetrahydroisoquinolines: These compounds are structurally related and have been studied for their pharmacological properties.
Quinazolines: Another class of heterocyclic compounds with similar synthetic routes and applications.
Uniqueness
What sets 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H15N3OS |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H15N3OS/c22-17-16(10-13-4-3-8-19-11-13)23-18(20-17)21-9-7-14-5-1-2-6-15(14)12-21/h1-6,8,10-11H,7,9,12H2/b16-10- |
InChI Key |
HLCIPSAWSJSQGF-YBEGLDIGSA-N |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=O)/C(=C/C4=CN=CC=C4)/S3 |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=O)C(=CC4=CN=CC=C4)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole](/img/structure/B10910992.png)
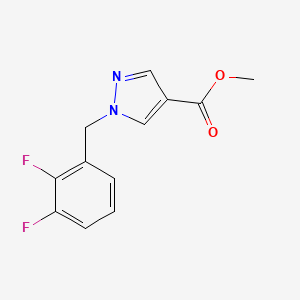
![6-(2-Nitrophenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10911007.png)
![2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10911010.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B10911015.png)
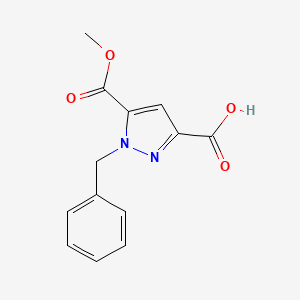
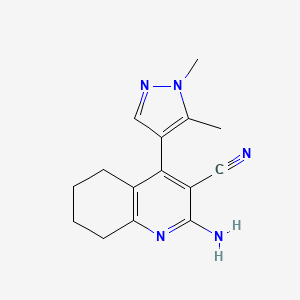
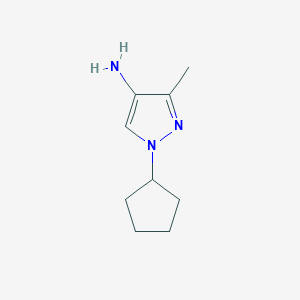
![methyl 1-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate](/img/structure/B10911042.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-cyclohexylacetamide](/img/structure/B10911045.png)
![2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B10911053.png)
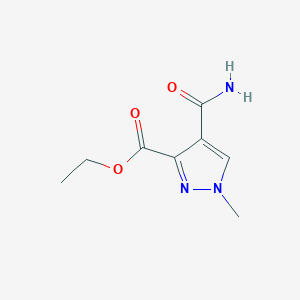
![3-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B10911074.png)
![1-[(4-fluorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole](/img/structure/B10911076.png)
